molecular formula C19H15Cl2NO2 B1420660 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-43-3

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420660
CAS No.: 1160263-43-3
M. Wt: 360.2 g/mol
InChI Key: MUILOWKUPJNCPI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride involves several steps. One common synthetic route includes the reaction of 6-chloro-2-(3-isopropoxyphenyl)quinoline with thionyl chloride to introduce the carbonyl chloride group . The reaction conditions typically involve refluxing the reactants in an inert atmosphere to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for the introduction of the carbonyl chloride group and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics . It is used to study protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modify the activity or function of the target molecules, making it useful for studying protein function and interactions.

Comparison with Similar Compounds

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:

  • 6-Chloro-2-phenylquinoline-4-carbonyl chloride
  • 2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride

These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The presence of the isopropoxy group in this compound provides unique properties that can be exploited in specific research applications.

Properties

IUPAC Name

6-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(21)23)15-9-13(20)6-7-17(15)22-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUILOWKUPJNCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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